(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate
CAS No.: 622823-62-5
Cat. No.: VC4299550
Molecular Formula: C17H14O4S
Molecular Weight: 314.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 622823-62-5 |
|---|---|
| Molecular Formula | C17H14O4S |
| Molecular Weight | 314.36 |
| IUPAC Name | [(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 2-methylpropanoate |
| Standard InChI | InChI=1S/C17H14O4S/c1-10(2)17(19)20-11-5-6-13-14(8-11)21-15(16(13)18)9-12-4-3-7-22-12/h3-10H,1-2H3/b15-9- |
| Standard InChI Key | AFIIIWWMMLMPKG-DHDCSXOGSA-N |
| SMILES | CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 |
Introduction
Synthetic Approaches
Compounds like this are typically synthesized through multi-step organic reactions:
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Formation of the Benzofuran Core: This step may involve cyclization reactions using precursors like salicylaldehydes or phenols.
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Introduction of the Thiophene Group: A Knoevenagel condensation reaction can be used to attach the thiophene moiety to the benzofuran core.
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Esterification: The isobutyrate group is introduced via esterification, possibly using isobutyric acid or its derivatives.
Potential Applications
Based on its structure, this compound may exhibit biological activities:
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Antimicrobial Activity: Thiophene derivatives are known for antibacterial and antifungal properties.
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Antioxidant Properties: Benzofuran derivatives often have radical-scavenging potential.
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Pharmacological Research: The combination of heterocyclic systems (benzofuran and thiophene) makes it a candidate for drug discovery, particularly in anti-inflammatory or anticancer studies.
Analytical Characterization
To confirm the structure and purity of such compounds, the following techniques are commonly employed:
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NMR Spectroscopy: Proton (H) and carbon (C) NMR to identify chemical shifts corresponding to aromatic and ester groups.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: To identify functional groups like esters (C=O stretching) and aromatic rings.
Research Insights
Although specific studies on this compound are unavailable in the provided search results, similar compounds have been investigated for:
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Docking studies targeting enzymes like 5-lipoxygenase (5-LOX) for anti-inflammatory effects.
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Structure-activity relationship (SAR) studies to optimize pharmacological properties.
Hypothetical Data Table
| Property | Description |
|---|---|
| Molecular Formula | CHOS |
| Molecular Weight | ~302 g/mol |
| Solubility | Likely soluble in organic solvents |
| Potential Bioactivity | Antimicrobial, antioxidant, anti-inflammatory |
If you have access to more specific experimental data or references, further insights into its synthesis, biological evaluation, or applications can be provided.
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